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molecular formula C9H9NOS B8770679 2-(Methoxymethyl)-1,3-benzothiazole

2-(Methoxymethyl)-1,3-benzothiazole

Cat. No. B8770679
M. Wt: 179.24 g/mol
InChI Key: YCMWRBJZPLOWOS-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

A mixture of 2-iodoaniline (5 g, 22.8 mmol), 2-methoxy-thioacetamide (2.4 g, 22.8 mmol), calcium oxide (1.28 g, 22.8 mmol), tris(dibenzylideneacetone)dipalladium-chloroform adduct (104 mg, 0.114 mmol), diphenylphosphinoferrocine (253 mg, 0.456 mmol) and DMF (23 mL) was stirred at 60° C. for 2 h under nitrogen. The resulting mixture was purified by column chromatography (10 to 20% ethyl acetate:hexanes) to afford 2.5 g (61%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 8.01-7.9 (m, 1H), 7.98-7.89 (m, 1H), 7.50-7.45 (m, 1H), 7.41-7.38 (m, 1H), 4.86 (s, 2H), 3.54 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
104 mg
Type
catalyst
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH3:9][O:10][CH2:11][C:12](N)=[S:13].[O-2].[Ca+2]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C(Cl)(Cl)Cl.[Pd].[Pd].CN(C=O)C>[CH3:9][O:10][CH2:11][C:12]1[S:13][C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[N:4]=1 |f:2.3,4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC1=C(N)C=CC=C1
Name
Quantity
2.4 g
Type
reactant
Smiles
COCC(=S)N
Name
Quantity
1.28 g
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
104 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd]
Name
Quantity
23 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 2 h under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was purified by column chromatography (10 to 20% ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCC=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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